molecular formula C14H16N4O3S B2621052 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 899945-83-6

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2621052
CAS No.: 899945-83-6
M. Wt: 320.37
InChI Key: FTWMWZJXEKWNJK-UHFFFAOYSA-N
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Description

The compound “2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives are known to exhibit a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including “this compound”, has been assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .


Physical and Chemical Properties Analysis

The empirical formula of “this compound” is C7H5N3OS . Its molecular weight is 179.20 .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,3,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-12(16-8-11-2-1-7-20-11)9-22-14-18-17-13(21-14)10-3-5-15-6-4-10/h3-6,11H,1-2,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWMWZJXEKWNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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